molecular formula C7H13NO B2857017 (1-Cyclopropylazetidin-2-yl)methanol CAS No. 1784914-12-0

(1-Cyclopropylazetidin-2-yl)methanol

Cat. No. B2857017
CAS RN: 1784914-12-0
M. Wt: 127.187
InChI Key: QTSFLPHSPKNEFI-UHFFFAOYSA-N
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Description

“(1-Cyclopropylazetidin-2-yl)methanol” is a chemical compound with the CAS Number: 1784914-12-0 . It has a molecular weight of 127.19 and its molecular formula is C7H13NO . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, methanol and its derivatives are known to participate in a variety of chemical reactions. For instance, methanol can be produced via CO2 hydrogenation .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Guiding the Nitrogen Nucleophile

R. Shintani, K. Moriya, and Tamio Hayashi (2011) described a palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This process underscores the ability to direct the site of nucleophilic attack, highlighting the synthetic utility of cyclopropyl groups in complex molecule construction Shintani et al., 2011.

Methanol Dehydrogenase Interaction

J. Frank and colleagues (1989) explored the interaction of cyclopropanol-inactivated methanol dehydrogenase, uncovering a mechanism that rejects the formation of free radicals. This study provides insight into enzyme inhibition by cyclopropane derivatives, contributing to understanding enzyme-catalyzed reactions and potential therapeutic applications Frank et al., 1989.

Methanopterin Structure Elucidation

P. van Beelen et al. (1984) elucidated the structure of methanopterin, a coenzyme involved in methanogenesis, using nuclear-magnetic-resonance techniques. Understanding the structure of such coenzymes is crucial for biochemistry, offering insights into the biochemical pathways of methanogenic organisms van Beelen et al., 1984.

Methanol's Role in Lipid Dynamics

Michael H. L. Nguyen and his team (2019) studied the impact of methanol on lipid dynamics, particularly in biological and synthetic membranes. Their findings underscore the significant influence of methanol on membrane composition and stability, which is essential for understanding cell survival and protein function in various biological contexts Nguyen et al., 2019.

Atmospheric Methanol Budget

B. Heikes and colleagues (2002) evaluated the atmospheric methanol budget, emphasizing methanol's role as a biogeochemically active compound and its influence on tropospheric photochemistry. This research is crucial for understanding the global carbon cycle and the environmental impact of volatile organic compounds Heikes et al., 2002.

Safety and Hazards

The safety information for “(1-Cyclopropylazetidin-2-yl)methanol” indicates that it has some hazards associated with it. The hazard statements include H227, H315, H319, and H335 . These codes correspond to specific hazard statements: H227 - Combustible liquid; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Future Directions

The future directions for research on “(1-Cyclopropylazetidin-2-yl)methanol” and similar compounds could involve exploring their potential uses in various industrial applications. For instance, methanol and its derivatives have potential uses in energy production .

properties

IUPAC Name

(1-cyclopropylazetidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSFLPHSPKNEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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